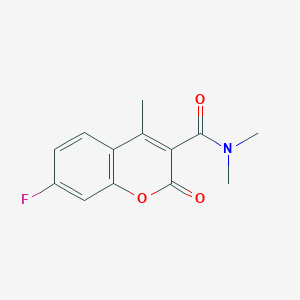![molecular formula C13H13ClFNO2 B7630609 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to exhibit antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been studied for its potential use as an antibiotic and antifungal agent.
Mecanismo De Acción
The mechanism of action of 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide involves the inhibition of certain enzymes that are involved in DNA replication and cell division. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide include the inhibition of DNA synthesis and cell division, as well as the induction of apoptosis in cancer cells. It has also been found to have antibacterial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide in lab experiments is its potential as a novel anticancer agent. It has also been found to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents. One of the limitations of using this compound in lab experiments is its toxicity, which could limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its mechanism of action. Another direction is to explore its potential as an antibiotic and antifungal agent, including its activity against different bacterial and fungal strains. Additionally, research could be conducted to investigate the toxicity of this compound and to identify potential ways to mitigate its toxicity.
Métodos De Síntesis
The synthesis method for 2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide involves a series of reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 2-chloro-6-fluoroaniline and (1S,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-methanol. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and palladium on carbon. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO2/c14-10-2-1-3-11(15)12(10)13(18)16-9-5-4-8(6-9)7-17/h1-5,8-9,17H,6-7H2,(H,16,18)/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHFYAAXJBPNNI-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)C2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)C2=C(C=CC=C2Cl)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)
![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)
![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(3,5-Difluorophenyl)ethylamino]piperidine-1-carboxamide](/img/structure/B7630585.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)
![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
![N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)